hept-6-ynyl 4-methylbenzenesulfonate
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Overview
Description
hept-6-ynyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H18O3S and a molecular weight of 266.4 g/mol . It is a linker containing a tosyl group and a propargyl group. The tosyl group is known for being an excellent leaving group in nucleophilic substitution reactions, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Preparation Methods
hept-6-ynyl 4-methylbenzenesulfonate can be synthesized through various synthetic routes. One common method involves the reaction of hept-6-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
The compound is often stored at -20°C and shipped at ambient temperature .
Chemical Reactions Analysis
hept-6-ynyl 4-methylbenzenesulfonate undergoes several types of chemical reactions:
Nucleophilic Substitution Reactions: The tosyl group acts as a leaving group, allowing nucleophiles to replace it. Common reagents include sodium azide, which can lead to the formation of azide derivatives.
Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry, forming stable triazole linkages.
The major products formed from these reactions include triazole derivatives and other substituted compounds depending on the nucleophile used.
Scientific Research Applications
hept-6-ynyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in Click Chemistry reactions.
Biology: The compound can be used to label biomolecules with fluorescent tags or other markers, facilitating the study of biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hept-6-ynyl 4-methylbenzenesulfonate primarily involves its ability to participate in nucleophilic substitution and Click Chemistry reactions. The tosyl group acts as a leaving group, allowing nucleophiles to replace it, while the propargyl group reacts with azides to form stable triazole linkages. These reactions enable the compound to modify other molecules and create new chemical structures .
Comparison with Similar Compounds
hept-6-ynyl 4-methylbenzenesulfonate is unique due to its combination of a tosyl group and a propargyl group. Similar compounds include:
This compound: Similar in structure but may have different substituents on the benzene ring.
4-methylbenzenesulfonate derivatives: Compounds with different alkyl or alkyne groups attached to the tosyl group.
Propargyl derivatives: Compounds with different leaving groups instead of the tosyl group.
These similar compounds may have different reactivity and applications, but this compound stands out due to its versatility in Click Chemistry and nucleophilic substitution reactions.
Properties
IUPAC Name |
hept-6-ynyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-4-5-6-7-12-17-18(15,16)14-10-8-13(2)9-11-14/h1,8-11H,4-7,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHZCWQGARGTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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